(5S)-5-methylthiomorpholin-3-one
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Overview
Description
(5S)-5-methylthiomorpholin-3-one: is an organic compound that belongs to the class of thiomorpholines Thiomorpholines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a six-membered ring The compound is characterized by the presence of a methyl group attached to the sulfur atom and a ketone functional group at the third position of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-methylthiomorpholin-3-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing both sulfur and nitrogen atoms. For example, the reaction of 2-chloroethyl methyl sulfide with ammonia can lead to the formation of the thiomorpholine ring. Subsequent oxidation of the sulfur atom and introduction of the ketone group can be achieved using appropriate reagents and conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques to ensure the desired product’s quality and yield.
Chemical Reactions Analysis
Types of Reactions: (5S)-5-methylthiomorpholin-3-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group attached to the sulfur atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as alkyl halides, amines, and thiols.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiomorpholines.
Scientific Research Applications
Chemistry: (5S)-5-methylthiomorpholin-3-one is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive compound. Its ability to interact with biological molecules and pathways makes it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. Researchers are investigating its use as a lead compound for developing new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of various chemicals and materials. Its reactivity and versatility make it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism of action of (5S)-5-methylthiomorpholin-3-one involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form covalent bonds with biological molecules, leading to changes in their structure and function. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thiomorpholine: A parent compound without the methyl and ketone groups.
Methylthiomorpholine: A compound with a methyl group but lacking the ketone group.
Thiomorpholinone: A compound with a ketone group but lacking the methyl group.
Comparison: (5S)-5-methylthiomorpholin-3-one is unique due to the presence of both a methyl group and a ketone group in its structure. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For example, the methyl group can influence the compound’s lipophilicity and steric interactions, while the ketone group can participate in various chemical reactions, such as reduction and nucleophilic addition.
Properties
IUPAC Name |
(5S)-5-methylthiomorpholin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c1-4-2-8-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMWFCOHFQMQQT-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSCC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CSCC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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